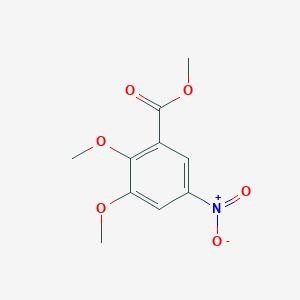

Methyl 2,3-dimethoxy-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3-dimethoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO6 It is a derivative of benzoic acid, featuring methoxy groups at the 2 and 3 positions and a nitro group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dimethoxy-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2,3-dimethoxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of acidic or basic catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Methyl 2,3-dimethoxy-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2,3-Dimethoxy-5-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,3-dimethoxy-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-dimethoxy-5-nitrobenzoate depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also influence the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

Methyl 2,3-dimethoxy-5-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

Methyl 3,5-dinitrobenzoate:

Methyl 2-nitrobenzoate: Lacks the methoxy groups, resulting in different chemical and biological properties.

Methyl 4-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and applications.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

Methyl 2,3-dimethoxy-5-nitrobenzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains two methoxy groups (-OCH₃) and one nitro group (-NO₂) attached to a benzoate structure.

- Molecular Formula : C₁₁H₁₃N₁O₄

- Molecular Weight : 225.23 g/mol

These functional groups play a crucial role in the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound can be attributed to its chemical structure:

- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Methoxy Group Interactions : The methoxy groups can enhance the solubility of the compound and facilitate interactions with biological membranes, influencing its absorption and distribution within biological systems.

Comparative Analysis with Similar Compounds

This compound can be compared with other nitrobenzoate derivatives to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3,5-dinitrobenzoate | Contains multiple nitro groups | Stronger antimicrobial properties |

| Methyl 2-nitrobenzoate | Lacks methoxy groups; simpler structure | Weaker overall activity |

| Methyl 4-nitrobenzoate | Different positioning of nitro group | Variability in reactivity |

The presence of both methoxy and nitro groups in this compound contributes to its distinct chemical behavior and potential therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting potential use as a natural preservative in food products.

- Anti-inflammatory Mechanism : Research focused on the anti-inflammatory properties demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.

- Tyrosinase Inhibition : In a comparative study with known tyrosinase inhibitors like kojic acid, this compound showed competitive inhibition properties with an IC50 value indicating effective enzyme inhibition .

Properties

IUPAC Name |

methyl 2,3-dimethoxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-15-8-5-6(11(13)14)4-7(9(8)16-2)10(12)17-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFJBUIGMPTTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.